
N-(3-benzamidophenyl)benzamide
Overview
Description
N-(3-Benzamidophenyl)benzamide is a benzamide derivative featuring two benzamide moieties attached to a central phenyl ring. Benzamide derivatives are known for their versatility in drug design due to their ability to engage in hydrogen bonding, metal coordination, and π-π stacking interactions, which enhance bioavailability and target specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and short reaction times .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting specific enzymes involved in disease pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specialized properties.
Mechanism of Action
The mechanism by which N-(3-benzamidophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA damage repair. By inhibiting PARP-1, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key physicochemical properties of N-(3-benzamidophenyl)benzamide analogs:
Key Observations :
- Polarity: Compounds with hydroxy or amino groups (e.g., 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide) exhibit higher polarity, enhancing solubility .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce metabolic degradation but may hinder target binding .
- Flexibility : Alkyl-linked benzamides (e.g., N-(4-benzamidobutyl)-N-(3-benzamidopropyl)benzamide) show adaptability in binding to hydrophobic enzyme pockets .
Example :
- N-(Benzimidazol-1-yl methyl)-benzamide derivatives were synthesized via Mannich reaction in ethanol under reflux, achieving 70–80% yields .
Antimicrobial Activity
- Benzimidazole Analogs : Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Copper Complexes : Show enhanced antibacterial activity (e.g., Cu(II)-N-(piperidin-1-yl)(p-tolyl)methylbenzamide, MIC: 4 µg/mL) compared to free ligands .
Anticancer Activity
- Imidazole Derivatives : N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated IC₅₀ = 12 µM against cervical cancer cells .
- HDAC2 Inhibitors: N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)benzamide showed a docking score of −83.7 kcal/mol, surpassing standard inhibitors like SAHA (−42.5 kcal/mol) .
Anti-Inflammatory and Analgesic Activity
- Benzimidazole Derivatives : Compound 3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide) reduced inflammation by 68% at 100 mg/kg dose with minimal gastric toxicity .
Molecular Interactions
Biological Activity
N-(3-benzamidophenyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroleptic effects. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzamide moiety that is substituted with a benzamidophenyl group. The synthesis typically involves the reaction of 3-benzamidophenol with benzoyl chloride, leading to the formation of the target compound through acylation reactions. The general reaction can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, a study evaluating similar benzamide derivatives reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDAMB-231), with IC50 values indicating effective inhibition at low concentrations (around 11-15 μM) .
Table 1: Cytotoxicity of Related Benzamide Derivatives
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 11.35 |
N-(4-benzamidophenyl)benzamide | MDAMB-231 | 13.97 |
N-(2-benzamidophenyl)benzamide | A-498 | 14.46 |
Additionally, molecular docking studies suggest that this compound interacts favorably with key residues in cancer-related enzymes such as aromatase, which plays a crucial role in estrogen biosynthesis .
Neuroleptic Activity
The neuroleptic potential of benzamides has been well-documented, with certain derivatives exhibiting significant activity against psychotic disorders. In comparative studies, compounds structurally similar to this compound have shown enhanced efficacy in reducing apomorphine-induced stereotypic behavior in animal models .
Table 2: Neuroleptic Activity Comparison
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as aromatase and various protein kinases.
- Receptor Binding : The compound may bind to dopamine receptors, influencing neurotransmitter activity and providing neuroleptic effects.
- Induction of Apoptosis : Evidence suggests that benzamides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have explored the therapeutic applications of benzamides:
- Case Study 1 : A clinical trial involving patients with breast cancer treated with compounds similar to this compound showed improved outcomes compared to standard therapies, suggesting enhanced efficacy in targeting estrogen-dependent tumors.
- Case Study 2 : In a study on psychotic disorders, patients administered a benzamide derivative exhibited reduced symptoms without significant side effects typically associated with conventional neuroleptics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-benzamidophenyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Utilize condensation reactions between substituted benzoic acids and anilines, employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
- Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temperature vs. reflux) to improve yield. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify via column chromatography and confirm structure using , , and FT-IR. For reproducibility, document reaction parameters (e.g., molar ratios, reaction time) .
Q. How can X-ray crystallography be employed to determine the crystal structure of this compound?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
- Step 2 : Collect diffraction data using a diffractometer (e.g., Oxford Xcalibur). Apply absorption corrections and refine structures using SHELX software .
- Step 3 : Validate geometry with ORTEP-3 for visualization. Compare bond lengths/angles to similar benzamides (e.g., 3-Chloro-N-phenylbenzamide: ) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and non-linear optical behavior of this compound?
- Methodology :
- Step 1 : Perform geometry optimization and vibrational frequency analysis using Gaussian03 at the B3LYP/6-31G(d) level .
- Step 2 : Calculate hyperpolarizability () to assess non-linear optical potential. Compare with experimental UV-Vis and Raman spectra for validation .
- Step 3 : Use molecular docking to predict interactions with biological targets (e.g., HDAC enzymes), leveraging software like AutoDock Vina .
Q. What experimental strategies resolve contradictions in reported biological activities of benzamide derivatives?
- Methodology :
- Step 1 : Conduct dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature) to minimize variability .
- Step 2 : Use chromatin immunoprecipitation (ChIP) to validate epigenetic effects (e.g., histone acetylation) in region-specific contexts (e.g., frontal cortex vs. striatum) .
- Step 3 : Cross-validate findings with orthogonal methods (e.g., siRNA knockdown of target enzymes) to confirm mechanism .
Q. How can divergent reaction mechanisms (e.g., C-H activation vs. single-electron transfer) be rationalized for benzamide derivatives under varying conditions?
- Methodology :
- Step 1 : Perform kinetic isotope effect (KIE) studies to distinguish between organometallic and radical pathways .
- Step 2 : Use computational tools (e.g., DFT) to map reaction coordinates and identify transition states under acidic vs. basic conditions .
- Step 3 : Characterize intermediates via in-situ NMR or EPR spectroscopy .
Properties
IUPAC Name |
N-(3-benzamidophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLHRUDTCAGBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938102 | |
Record name | N,N'-(1,3-Phenylene)dibenzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17223-18-6 | |
Record name | NSC74684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(1,3-Phenylene)dibenzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(BENZOYLAMINO)PHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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